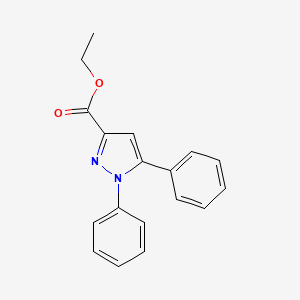

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,5-diphenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-17(14-9-5-3-6-10-14)20(19-16)15-11-7-4-8-12-15/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRLSBWBUBLBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it a privileged scaffold, enabling diverse biological activities. Compounds bearing the pyrazole core have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

This guide focuses on a specific, yet significant, derivative: Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate . By elucidating its chemical properties, synthesis, and spectroscopic signature, we aim to provide researchers with the foundational knowledge required to harness its potential in novel molecular design and drug discovery applications. The strategic placement of two phenyl groups at the N1 and C5 positions, combined with an ethyl carboxylate group at C3, offers a versatile platform for further functionalization and structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

The fundamental characteristics of a compound are critical for its application in experimental settings. The properties of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 17355-75-8 | [3] |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [3][4] |

| Molecular Weight | 292.33 g/mol | [3][4] |

| Appearance | Yellow Solid (inferred from methyl analog) | [5] |

| Melting Point | 99–102 °C (for the related methyl ester) | [5] |

| Vapour Pressure | 0.0 ± 1.1 mmHg at 25°C | [3] |

| InChI Key | IQRZHMDURNZWGN-UHFFFAOYAZ | [4] |

| SMILES | CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | [4] |

Spectroscopic Data Analysis: A Window into Molecular Structure

Spectroscopic analysis is indispensable for structure verification and purity assessment. While specific data for the ethyl ester is not extensively published, the data for its close analog, Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate , provides an excellent reference point.[5] The primary difference in the spectra would be the substitution of the ethyl ester signals for the methyl ester signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference: Methyl Analog)

The following data was reported for Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in CDCl₃.[5]

-

¹H NMR (600 MHz, CDCl₃):

-

δ 7.36–7.30 (m, 8H): This complex multiplet corresponds to the protons on the two phenyl rings. The overlapping signals are typical for multiple aromatic systems.

-

δ 7.22 (d, J = 7.3 Hz, 2H): These are likely the ortho-protons of one of the phenyl groups.

-

δ 7.06 (s, 1H): This singlet represents the lone proton on the pyrazole ring at the C4 position. Its chemical shift is characteristic of its position within the heterocyclic aromatic system.

-

δ 3.97 (s, 3H): This singlet is the signal for the methyl protons of the ester group. For the target ethyl ester, this would be replaced by a quartet around δ 4.4 (for the -OCH₂-) and a triplet around δ 1.4 (for the -CH₃).

-

-

¹³C{¹H} NMR (151 MHz, CDCl₃):

-

δ 163.0, 144.9, 144.1, 139.6: These peaks correspond to the quaternary carbons, including the carbonyl carbon of the ester and the carbons of the pyrazole and phenyl rings directly involved in bonding.

-

δ 129.6, 129.1, 128.9, 128.7, 128.5, 125.8: This cluster of signals represents the protonated carbons of the two phenyl rings.

-

δ 110.0: This signal is assigned to the C4 carbon of the pyrazole ring.

-

δ 52.3: This peak corresponds to the methoxy carbon of the ester group. For the ethyl ester, two signals would appear here: one around δ 61 for the -OCH₂- carbon and another around δ 14 for the -CH₃ carbon.

-

Regiocontrolled Synthesis Protocol

The synthesis of 1,5-disubstituted pyrazoles can be achieved through several routes. A reliable and regiocontrolled method involves the cyclocondensation reaction between a suitable 1,3-dicarbonyl compound or its equivalent and a substituted hydrazine.[6][5] The following protocol is adapted from a well-established procedure for the synthesis of the analogous methyl ester.[5]

Experimental Workflow: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

Caption: Workflow for the synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.

Detailed Step-by-Step Methodology

-

Reagent Preparation: To a round-bottom flask, add the appropriate β-enone precursor (e.g., an ethyl benzoylpyruvate equivalent) (1.0 mmol) and dissolve it in absolute ethanol (15-20 mL).

-

Causality: Ethanol is an excellent solvent for both reactants and facilitates the reaction without interfering. The use of absolute ethanol minimizes water, which could lead to side reactions.

-

-

Addition of Hydrazine: To the stirred solution, add phenylhydrazine hydrochloride (1.2 mmol) in a single portion.

-

Causality: A slight excess of the hydrazine ensures the complete consumption of the more complex dicarbonyl starting material. Phenylhydrazine provides the N1-phenyl group of the final product.

-

-

Cyclocondensation Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature with vigorous stirring for 16 hours.

-

Causality: Heating provides the necessary activation energy for the initial nucleophilic attack of the hydrazine followed by intramolecular cyclization and dehydration, which are key steps in forming the stable aromatic pyrazole ring. The extended reaction time ensures the reaction proceeds to completion.

-

-

Isolation of Crude Product: After 16 hours, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Causality: This step removes the solvent to yield the crude product as a residue, preparing it for purification.

-

-

Purification: Purify the residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 90:10 hexane:EtOAc).

-

Causality: This is a self-validating purification step. The polarity difference between the desired product and any unreacted starting materials or byproducts allows for their separation. Fractions are typically collected and analyzed by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

-

Reactivity and Biological Significance

The chemical architecture of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate makes it a molecule of significant interest for drug development.

-

Scaffold for Drug Discovery: The pyrazole core is a well-established "privileged structure" in medicinal chemistry.[1] The two phenyl rings offer sites for substitution to modulate lipophilicity and steric interactions with biological targets. The ethyl ester group is a versatile handle; it can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, creating libraries of new chemical entities for screening.[7]

-

Antimicrobial and Anti-inflammatory Potential: Numerous studies have demonstrated the potent biological activities of pyrazole derivatives. For instance, analogs of Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. Specifically, one derivative, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be more active than the reference drug fluconazole against C. parapsilosis.[7] Furthermore, related pyrazole-3-carboxylate derivatives have been synthesized and evaluated as potent anti-inflammatory agents. This suggests that the 1,5-diphenyl pyrazole scaffold is a promising starting point for developing new therapeutics in these areas.

Conclusion

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is a synthetically accessible and highly versatile heterocyclic compound. Its stable, aromatic core, combined with functional handles for derivatization, establishes it as a valuable building block for medicinal chemists. The established biological potential of closely related analogs in antimicrobial and anti-inflammatory applications underscores the importance of this scaffold. The detailed chemical, spectroscopic, and synthetic data provided in this guide serves as a comprehensive resource for researchers aiming to explore and expand upon the therapeutic promise of this important class of molecules.

References

-

Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed. PubMed. Available at: [Link]

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. ResearchGate. Available at: [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

-

ethyl 3,5-diphenyl-1H-pyrazole-1-carboxylate - C18H16N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. Available at: [Link]

-

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Dye|Dye intermediates|Fluorescent Brightener|pigment dye. Available at: [Link]

-

ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem. PubChem. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents. Google Patents.

-

Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate - AIP Publishing. AIP Publishing. Available at: [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Scientific Reports. Available at: [Link]

-

(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. ResearchGate. Available at: [Link]

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem. PubChem. Available at: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

-

Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Accurate structural elucidation and purity assessment are paramount for any research and development endeavor. This document, authored from the perspective of a Senior Application Scientist, offers not just procedural steps but also the underlying scientific rationale for experimental choices and data interpretation. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification and characterization of this target molecule.

Introduction: The Significance of Pyrazole Scaffolds and the Need for Rigorous Spectroscopic Analysis

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous marketed drugs.[2] The specific substitution pattern on the pyrazole ring dramatically influences the compound's physicochemical properties and biological activity. Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, with its phenyl groups at the 1 and 5 positions and an ethyl carboxylate at the 3-position, presents a unique electronic and steric environment. Its synthesis, often achieved through multi-component reactions, necessitates robust analytical methods to confirm the desired regioisomer and rule out potential side products.[2][3]

This guide will provide a comprehensive framework for the spectroscopic analysis of this molecule, ensuring data integrity and reproducibility, which are the cornerstones of scientific trustworthiness.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate with atom numbering that will be referenced throughout this guide.

Sources

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide on the Crystal Structure of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate and its Analogs

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatile five-membered heterocyclic structure, composed of three carbon and two adjacent nitrogen atoms, imparts a unique combination of polarity, reactivity, and metabolic stability.[2][3] This has led to their extensive exploration and successful application in the development of drugs with a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][2] Several pyrazole-based drugs, such as Celecoxib, Crizotinib, and Ruxolitinib, have gained clinical approval, underscoring the therapeutic importance of this molecular scaffold.[3]

The biological activity of pyrazole derivatives is intrinsically linked to their three-dimensional structure. The spatial arrangement of substituents on the pyrazole ring dictates how these molecules interact with their biological targets. Therefore, a detailed understanding of their crystal structure is paramount for rational drug design and the optimization of lead compounds. This guide will provide a comprehensive overview of the crystal structure of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a representative member of this important class of molecules. We will delve into its synthesis, characterization, and the intricate details of its solid-state architecture as determined by single-crystal X-ray diffraction. For illustrative purposes, where direct data for the title compound is not publicly available, we will draw upon the crystal structures of closely related analogs to highlight the key structural features and intermolecular interactions that govern the properties of this class of compounds.

Synthesis and Characterization of Pyrazole Carboxylates

The synthesis of pyrazole carboxylates can be achieved through various synthetic routes, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A common and effective method is the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylates[4]

-

Step 1: Formation of the Intermediate Dioxo-ester. Diethyl oxalate is reacted with a substituted acetophenone in the presence of a base, such as sodium ethoxide. This reaction forms a substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative.

-

Step 2: Cyclization with Hydrazine Hydrate. The intermediate dioxo-ester is then treated with hydrazine hydrate in the presence of glacial acetic acid. This step results in the cyclization of the linear intermediate to form the pyrazole ring, yielding the desired ethyl 5-substituted-1H-pyrazole-3-carboxylate.

The synthesized compounds are then purified, typically by recrystallization, and their structures are confirmed using a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the ester and the N-H or C=N bonds of the pyrazole ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an unparalleled technique for unambiguously determining the three-dimensional atomic arrangement of a molecule.[4][5] This method provides precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state.[5] Furthermore, it reveals the intricate network of intermolecular interactions that dictate how molecules pack together to form a crystal lattice.

Experimental Workflow: Small Molecule X-ray Crystallography[5][7]

The process of determining a crystal structure using X-ray diffraction involves several key steps:

-

Crystal Growth: The first and often most challenging step is to grow single crystals of the compound that are of suitable size and quality (typically >20 µm in all dimensions).[4]

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. Finally, the structural model is refined to achieve the best possible fit with the experimental data.

Caption: A simplified workflow for small molecule X-ray crystallography.

Crystal Structure Analysis of a Pyrazole Carboxylate Analog

| Crystallographic Parameter | Value[6][7] |

| Chemical Formula | C₁₉H₁₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4593(4) |

| b (Å) | 15.6284(6) |

| c (Å) | 12.4579(5) |

| α (°) | 90 |

| β (°) | 98.241(3) |

| γ (°) | 90 |

| Z | 2 |

Key Structural Features:

-

Molecular Conformation: The pyrazole ring is essentially planar, as expected for an aromatic system. The ethoxycarbonyl group is slightly twisted out of the plane of the pyrazole ring.[6] The two phenyl rings are also twisted with respect to the central pyrazole ring, which is a common feature in such multi-ring systems to minimize steric hindrance.

-

Intermolecular Interactions: The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds.[6][7] These weak hydrogen bonds play a crucial role in the formation of a stable three-dimensional supramolecular architecture.

Caption: Schematic of intermolecular hydrogen bonding in pyrazole crystals.

Conclusion: From Molecular Structure to Biological Function

The detailed analysis of the crystal structure of pyrazole carboxylates provides invaluable information for understanding their chemical and physical properties. The precise knowledge of the molecular geometry and the nature of the intermolecular interactions can be used to:

-

Guide the design of new analogs with improved biological activity and pharmacokinetic properties.

-

Understand structure-activity relationships (SAR) by correlating specific structural features with biological outcomes.

-

Predict the solid-state properties of these compounds, such as solubility and stability, which are critical for drug development.

The study of the crystal structures of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate and its analogs, therefore, serves as a powerful tool in the ongoing quest for novel and more effective therapeutic agents.

References

-

Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]

-

Small molecule crystallography - Excillum. Available at: [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

-

X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. Available at: [Link]

-

X-ray Crystallography of Small Molecules: Theory and Workflow | Semantic Scholar. Available at: [Link]

-

Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate - AIP Publishing. Available at: [Link]

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. Available at: [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. Available at: [Link]

-

(PDF) Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 5. rigaku.com [rigaku.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, offering insights into its synthesis, purification, and analytical characterization. The information presented herein is intended to support research and development efforts involving this promising molecular scaffold.

Physicochemical Properties

The fundamental physical and chemical properties of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are summarized in the table below. It is important to note that while the basic molecular identifiers are well-established, specific experimental data such as melting and boiling points are not consistently reported in the literature for this exact compound. The data presented for analogous compounds can provide a reasonable estimation.

| Property | Value | Source(s) |

| CAS Number | 17355-75-8 | [1][2] |

| Molecular Formula | C₁₈H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 292.3 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | Data not available for the specific compound. A related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, has a melting point of 73°C–75°C.[3] | |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, dimethylformamide (DMF), and dichloromethane (DCM). | General knowledge of similar organic compounds. |

Synthesis and Purification

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process involving the formation of an intermediate followed by cyclization.

Caption: General synthesis workflow for pyrazole esters.

Experimental Protocol (Adapted from related syntheses)

Materials:

-

Appropriate 1,3-dicarbonyl precursor (e.g., an ethyl benzoylpyruvate derivative)

-

Phenylhydrazine

-

Ethanol (or other suitable solvent)

-

Catalytic amount of a suitable acid (e.g., acetic acid) or base

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl precursor (1.0 equivalent) in ethanol.

-

Addition of Phenylhydrazine: Add phenylhydrazine (1.0 equivalent) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by spectroscopic methods (NMR, IR, MS) and determine its melting point.

Causality in Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively easy to remove.

-

Catalyst: The use of an acid or base catalyst facilitates the cyclization step by activating the carbonyl groups and promoting the intramolecular nucleophilic attack.

-

Purification: Column chromatography is a standard and effective method for separating the desired pyrazole ester from any unreacted starting materials or side products.

Analytical Characterization

A comprehensive characterization of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is essential to confirm its identity and purity. The following techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, the pyrazole ring proton, and the ethyl ester group (a quartet for the methylene protons and a triplet for the methyl protons). The exact chemical shifts will be influenced by the substitution pattern on the pyrazole ring. For a related compound, 3-methyl-1,5-diphenyl-1H-pyrazole, the aromatic protons appear as a multiplet between δ 7.19-7.37 ppm, and the pyrazole proton appears as a singlet at δ 6.28 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the carbons of the two phenyl rings. For 3-methyl-1,5-diphenyl-1H-pyrazole, the pyrazole ring carbons appear at approximately δ 148.7, 142.9, and 107.5 ppm.[4] The ester carbonyl carbon is expected in the range of δ 160-170 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1700-1730 cm⁻¹. For a similar pyrazole ester, a C=O stretch was observed at 1702 cm⁻¹.[3]

-

C=N and C=C Stretch (Pyrazole and Phenyl rings): Multiple bands are expected in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Ester): Strong absorptions are anticipated in the 1100-1300 cm⁻¹ range.

-

Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (292.3).

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z 45) and the loss of the entire ester group. The phenyl and pyrazole rings are relatively stable and their fragmentation will contribute to the overall pattern.[6]

X-ray Crystallography

For a definitive three-dimensional structural elucidation, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and information about the crystal packing. While crystal structure data for the title compound is not available, studies on similar pyrazole derivatives reveal that the pyrazole ring is essentially planar, with the phenyl and ester substituents being twisted out of this plane to varying degrees.[7]

Conclusion

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate represents a valuable scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its physicochemical properties, synthesis, and analytical characterization based on established chemical principles and data from closely related analogues. A thorough understanding of these characteristics is fundamental for any researcher or scientist working with this class of compounds, enabling the rational design and development of new chemical entities with potential applications in medicine and beyond.

References

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link].

- Horst, H. 1H NMR Spectroscopy.

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link].

- Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. Available from: [Link].

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

-

ChemSynthesis. ethyl 3,5-diphenyl-1H-pyrazole-1-carboxylate - C18H16N2O2, density, melting point, boiling point, structural formula, synthesis. Available from: [Link].

- Tummatorn, J., et al. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2623.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

"solubility of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in organic solvents"

An In-depth Technical Guide to the Solubility of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a molecule of significant interest in medicinal chemistry and materials science.[1][2][3][4] Given the general lack of extensive published quantitative solubility data for this specific compound, this document emphasizes the fundamental principles governing its solubility and provides a robust experimental framework for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media.

Introduction: The Importance of Solubility in Application

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities, including antimicrobial and anti-inflammatory properties.[2][3] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[5][6][7] A thorough understanding of its solubility profile in different organic solvents is paramount for various stages of research and development, from synthesis and purification to formulation and drug delivery.[8]

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The structure of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, with its two phenyl rings, a pyrazole core, and an ethyl carboxylate group, suggests a molecule with moderate polarity.

The key structural features influencing its solubility are:

-

Two Phenyl Groups: These bulky, non-polar aromatic rings contribute to the molecule's lipophilicity, favoring solubility in non-polar and moderately polar organic solvents.

-

Pyrazole Ring: The pyrazole nucleus itself is aromatic and possesses two nitrogen atoms, which can act as hydrogen bond acceptors, contributing to its interaction with protic and polar aprotic solvents.[9]

-

Ethyl Carboxylate Group: The ester functional group introduces polarity and potential for hydrogen bonding, enhancing solubility in more polar solvents.

Based on these structural characteristics, a qualitative prediction of solubility in various classes of organic solvents can be made.

Predicted Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform. Acetone and Ethyl Acetate are also likely to be good solvents.

-

Moderate Solubility: Predicted in alcohols like Ethanol and Methanol, where the polar hydroxyl group can interact with the ester and pyrazole moieties, but the overall polarity might be slightly less favorable than polar aprotic solvents.

-

Low to Negligible Solubility: Expected in non-polar aliphatic hydrocarbons such as Hexane and Cyclohexane, as well as in water.

Quantitative Solubility Data

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (g/L at 25°C) |

| Polar Aprotic | Dimethylformamide (DMF) | High | Data to be determined |

| Dimethyl sulfoxide (DMSO) | High | Data to be determined | |

| Acetone | High | Data to be determined | |

| Acetonitrile | Moderate to High | Data to be determined | |

| Polar Protic | Ethanol | Moderate | Data to be determined |

| Methanol | Moderate | Data to be determined | |

| Isopropanol | Moderate | Data to be determined | |

| Non-Polar Aromatic | Toluene | Moderate to High | Data to be determined |

| Chlorinated | Dichloromethane (DCM) | High | Data to be determined |

| Chloroform | High | Data to be determined | |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | Data to be determined |

| Diethyl Ether | Low to Moderate | Data to be determined | |

| Non-Polar Aliphatic | n-Hexane | Low | Data to be determined |

| Cyclohexane | Low | Data to be determined |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6] This method involves equilibrating an excess of the solid compound in the solvent of interest until saturation is reached. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.

Materials and Equipment:

-

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate to a pre-weighed vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles. This step is crucial to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements:

-

Purity of the Compound and Solvent: Impurities can alter the measured solubility.[10]

-

Temperature: Solubility is temperature-dependent. Therefore, precise temperature control is essential.[10]

-

pH of the Medium: While less critical for organic solvents, any residual water or acidic/basic impurities can affect compounds with ionizable groups.

-

Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.

-

Equilibration Time: Insufficient time for equilibration will lead to an underestimation of the thermodynamic solubility.

Conclusion

While specific quantitative data for the solubility of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in organic solvents is not widely published, a strong understanding of its molecular structure allows for reliable qualitative predictions. For researchers and professionals in drug development, the provided experimental protocol offers a robust and validated method for determining the precise solubility in various organic media. The generation of such data is a critical step in advancing the research and application of this promising compound.

References

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. (2025). ResearchGate. [Link]

- Method for determining solubility of a chemical compound. (n.d.).

-

Pyrazole - Solubility of Things. (n.d.). Solubilityofthings.com. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

-

The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. [Link]

-

Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (n.d.). PMC - NIH. [Link]

-

Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (n.d.). PubMed. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

-

ethyl 3,5-diphenyl-1H-pyrazole-1-carboxylate. (n.d.). ChemSynthesis. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). academic.oup.com. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. rheolution.com [rheolution.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Mechanistic Profile of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1] While a definitive, single mechanism of action for this specific molecule is still under investigation, extensive research on structurally similar 1,5-diphenylpyrazole derivatives points towards two primary, plausible mechanisms: broad-spectrum antimicrobial activity and potent anti-inflammatory effects, the latter likely mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][3][4] This guide synthesizes the available evidence to provide an in-depth analysis of these core mechanisms, presents detailed experimental protocols for their validation, and discusses the broader therapeutic potential of this chemical entity.

Introduction to the 1,5-Diphenylpyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a cornerstone in drug discovery, renowned for its metabolic stability and ability to act as a versatile pharmacophore, engaging in various biological interactions.[5][6] The pharmacological diversity of pyrazole derivatives is extensive, encompassing antimicrobial, anti-inflammatory, analgesic, anticancer, and anticonvulsant properties.[1][7]

The specific substitution pattern of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, featuring phenyl groups at both the N1 and C5 positions, is particularly noteworthy. This arrangement is found in compounds designed for specific biological targets, including selective enzyme inhibitors.[4][8] For instance, the highly successful non-steroidal anti-inflammatory drug (NSAID) Celecoxib features a diaryl-substituted pyrazole core, highlighting the scaffold's capacity for potent and selective COX-2 inhibition. The presence of the ethyl carboxylate group at the C3 position further influences the molecule's electronic properties and potential for hydrogen bonding, which are critical for target binding and overall pharmacological profile.

Postulated Mechanism of Action I: Antimicrobial Activity

A significant body of research identifies pyrazole derivatives, including those with the ethyl carboxylate moiety, as effective antimicrobial agents against a range of pathogens.[2][9][10][11]

Overview of Antimicrobial Effects

Studies on various ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have demonstrated activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal organisms (e.g., Candida species).[2][10] For example, certain substituted analogs show minimum inhibitory concentrations (MICs) comparable to the standard antibiotic ampicillin and superior to the antifungal agent fluconazole against specific strains.[2][9] This broad-spectrum activity suggests a mechanism that targets a fundamental and conserved process within these microorganisms.

Putative Molecular Targets

While the precise molecular target for Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate has not been definitively identified, the mechanism likely involves the inhibition of essential microbial enzymes or the disruption of cellular integrity. Potential targets, common for heterocyclic antimicrobials, could include enzymes involved in DNA replication (e.g., DNA gyrase), protein synthesis, or cell wall biosynthesis. The lipophilic nature of the dual phenyl rings may also facilitate membrane translocation and disruption, contributing to the antimicrobial effect. Further research, such as affinity chromatography with microbial lysates or in-silico docking studies against known microbial enzymes, is required to pinpoint the specific molecular interactions.

Experimental Validation Workflow: Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial efficacy and quantify the potency of the compound, a standardized broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC). This protocol is a self-validating system when appropriate controls are included.

Rationale: This method is the gold standard for quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is efficient, scalable, and provides quantitative data (the MIC value) that is essential for comparing potencies and guiding further development.

Detailed Protocol: Broth Microdilution MIC Assay

-

Preparation of Compound: Prepare a stock solution of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

-

Microplate Preparation: Using a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of compound concentrations across the plate.

-

Controls:

-

Positive Control: Wells containing medium and microbial inoculum only (no compound). This must show robust microbial growth.

-

Negative Control: Wells containing medium only (no inoculum). This must remain clear.

-

Vehicle Control: Wells containing medium, inoculum, and the highest concentration of DMSO used in the dilutions. This ensures the solvent has no inhibitory effect.

-

Reference Drug Control: A parallel dilution series of a known antibiotic (e.g., Ampicillin) or antifungal (e.g., Fluconazole).

-

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final target concentration (e.g., 5 x 10^5 CFU/mL). Add this inoculum to all wells except the negative control.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Result Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be confirmed by measuring absorbance at 600 nm.

Caption: Workflow for MIC determination via broth microdilution.

Postulated Mechanism of Action II: Anti-inflammatory Effects

The pyrazole scaffold is a well-established anti-inflammatory pharmacophore.[12][13] Numerous studies on related pyrazole carboxylate derivatives confirm significant anti-inflammatory activity, often evaluated in vivo using carrageenan-induced paw edema models.[3][14]

Core Hypothesis: Cyclooxygenase (COX) Inhibition

The most probable mechanism for the anti-inflammatory action of this compound class is the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[12]

-

COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection and platelet aggregation.

-

COX-2 is inducible and is upregulated at sites of inflammation.

A patent for 1,5-diphenylpyrazole derivatives explicitly claims their utility as COX-2 inhibitors, making this a highly plausible mechanism for Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.[4] Selective inhibition of COX-2 over COX-1 is a key goal in modern NSAID development to reduce gastrointestinal side effects.

Caption: Inhibition of the Prostaglandin Synthesis Pathway via COX enzymes.

Experimental Validation Workflow: In Vitro COX Inhibition Assay

To confirm direct enzyme inhibition and determine selectivity, a cell-free enzymatic assay is the method of choice.

Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2, providing quantitative IC50 (half-maximal inhibitory concentration) values. Comparing the IC50 values for both isoforms allows for the calculation of a selectivity index.

Detailed Protocol: COX Fluorescent Inhibitor Screening Assay

-

Reagent Preparation: Prepare assay buffer, purified human COX-1 and COX-2 enzymes, a fluorometric substrate (e.g., ADHP), and arachidonic acid.

-

Compound Plating: Serially dilute the test compound (Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate) in assay buffer in a 96-well plate.

-

Controls:

-

100% Activity Control: Wells with enzyme and substrate but no inhibitor.

-

Background Control: Wells with buffer and substrate but no enzyme.

-

Reference Drug Controls: Parallel dilutions of a non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).

-

-

Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells containing the test compound or controls and incubate briefly to allow for inhibitor binding.

-

Reaction Initiation: Add a mixture of arachidonic acid and the fluorometric substrate to all wells to start the reaction. The peroxidase activity of COX will convert the substrate into a highly fluorescent product (resorufin).

-

Fluorescence Reading: Immediately begin reading the fluorescence intensity (Excitation/Emission ~535/590 nm) over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the 100% activity and background controls. Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each isoform.

-

Selectivity Index Calculation: The COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher number indicates greater selectivity for COX-2.

Other Potential Pharmacological Targets

The versatility of the pyrazole scaffold suggests that Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate could interact with other biological targets. Research into the broader class of pyrazoles has identified activities such as:

-

Anticancer Activity: Various pyrazole derivatives have shown cytotoxic potential against human cancer cell lines, potentially through the inhibition of kinases like CDK or receptor tyrosine kinases like FLT3 that are critical for cell cycle progression and proliferation.[7][15][16]

-

Enzyme Inhibition: Beyond COX, pyrazole-based molecules have been developed as potent inhibitors of other enzymes, including succinate dehydrogenase (relevant for fungicides) and carbonic anhydrase.[17][18]

-

Analgesic and Antipyretic Activity: These effects are often downstream consequences of COX inhibition but can also be mediated by other central nervous system targets.[19]

Data Summary

The following table summarizes representative antimicrobial activity data for pyrazole derivatives structurally related to the topic compound, as reported in the literature.

| Compound Derivative | Test Organism | MIC (μmol/mL) | Reference Drug | MIC (μmol/mL) | Cite |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl... | E. coli | 0.038 | Ampicillin | 0.033 | [2][9] |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl... | P. aeruginosa | 0.067 | Ampicillin | 0.067 | [2][9] |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl... | C. parapsilosis | 0.015 | Fluconazole | 0.020 | [2][9] |

Conclusion and Future Directions

The available scientific literature strongly supports the hypothesis that Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate possesses a dual mechanism of action, functioning as both an antimicrobial and an anti-inflammatory agent. The anti-inflammatory effects are most plausibly mediated by the direct inhibition of COX enzymes, a mechanism shared by other successful diaryl-pyrazole drugs.

To definitively elucidate its mechanistic profile, future research should focus on:

-

Direct Enzyme Assays: Performing in vitro inhibition assays against purified microbial enzymes and human COX-1/COX-2 to confirm direct binding and determine inhibitory constants (Ki) and IC50 values.

-

Structural Biology: Co-crystallization of the compound with its target enzymes to understand the precise binding mode and rationalize its activity and selectivity.

-

Advanced Cell-Based Assays: Utilizing cell-based models to confirm the downstream effects of target engagement, such as measuring prostaglandin levels in stimulated immune cells or assessing cell wall integrity in treated microbes.

-

In Vivo Efficacy Studies: Expanding on the carrageenan-induced paw edema model to include models of infection to validate the antimicrobial potential in a physiological context.

By pursuing these targeted experimental avenues, the full therapeutic potential of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can be rigorously characterized, paving the way for its potential development as a novel therapeutic agent.

References

-

Radwan, A. A., Ghorab, M. M., Alsaid, M. S., & Alanazi, F. K. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica, 64(3), 335–344. [Link]

-

Radwan, A. A., Ghorab, M. M., Alsaid, M. S., & Alanazi, F. K. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. ResearchGate. [Link]

-

Faria, J. V., et al. (2017). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 47(2), 23-32. [Link]

-

Ewes, M., et al. (2022). 1,5-Diphenylpyrazole derivatives I–IV as anticancer agents. ResearchGate. [Link]

-

Radwan, A. A., Ghorab, M. M., Alsaid, M. S., & Alanazi, F. K. (2014). Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates as a New Class of Antimicrobial Agents. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

-

Isloor, A. M., et al. (2012). Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Manipal Research Portal. [Link]

-

Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Gueddou, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7387. [Link]

- Naka, T., et al. (1999). 1,5-diphenylpyrazole derivatives.

-

Luraschi, E., et al. (1993). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco, 48(3), 389-405. [Link]

-

Patel, K. D., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Bentham Science. [Link]

-

Singh, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(1), 2-17. [Link]

-

Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

-

Isloor, A. M., et al. (2010). Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2282. [Link]

-

Ghorab, M. M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1461. [Link]

-

de Oliveira, C. S., et al. (2019). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 24(18), 3299. [Link]

-

Zhang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(16), 4983. [Link]

-

Akocak, S., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736-1753. [Link]

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

-

de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663273. [Link]

-

Liu, X., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(47), 14809-14819. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO1999015505A1 - 1,5-diphenylpyrazole derivatives - Google Patents [patents.google.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. researchgate.net [researchgate.net]

- 11. meddocsonline.org [meddocsonline.org]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]

- 17. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

Introduction: The Enduring Significance of the Pyrazole Heterocycle

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First described by Ludwig Knorr in 1883, this simple aromatic structure has proven to be a remarkably versatile pharmacophore.[1] Its unique electronic properties and steric versatility allow it to serve as a foundational scaffold for a vast array of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and antidepressant effects.[1][3] This has led to the development of several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and Sildenafil for erectile dysfunction, all of which feature the pyrazole core.[4] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a critical area of research, and pyrazole derivatives have emerged as a promising class of compounds.[5] Their efficacy stems from their ability to interact with a variety of molecular targets involved in cancer progression, including protein kinases, tubulin, and apoptotic pathways.[6]

Mechanisms of Anticancer Action

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases . Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[7] Dysregulation of kinase activity is a common feature of many cancers. Pyrazole derivatives have been designed to act as potent inhibitors of various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is implicated in several cancers. Certain pyrazole derivatives have been shown to be effective EGFR inhibitors.[8] For instance, compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) displayed potent EGFR inhibitory activity with an IC₅₀ of 0.07 µM, which is comparable to the approved drug Erlotinib.[8]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[6] Novel indole-pyrazole hybrids have demonstrated significant inhibitory activity against CDK2.[9]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Pyrazole derivatives have been developed as inhibitors of key components of this pathway, such as PI3K and mTOR.[6][9]

Another significant anticancer mechanism of pyrazole derivatives is the induction of apoptosis , or programmed cell death. This can be achieved through various means, including the activation of pro-apoptotic proteins like caspases and the inhibition of anti-apoptotic molecules.[10]

Furthermore, some pyrazole derivatives function as tubulin polymerization inhibitors .[6] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can arrest cancer cells in mitosis and induce apoptosis.[11]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of pyrazole derivatives is commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify their potency.

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| C5 | MCF-7 (Breast) | 0.08 | [8] |

| Compound 6 | Various (e.g., Mammary) | 0.00006 - 0.00025 | [9] |

| Compound 37 | MCF-7 (Breast) | 5.21 | [9] |

| Compound 43 | MCF-7 (Breast) | 0.25 | [9] |

| Compound 53 | HepG2 (Liver) | 15.98 | [9] |

| Compound 54 | HepG2 (Liver) | 13.85 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[7][12]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[13]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway Visualization: EGFR Inhibition

The following diagram illustrates the mechanism of action of an EGFR-inhibiting pyrazole derivative.

Caption: Prostaglandin synthesis pathway and selective COX-2 inhibition.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. [14][15][16]

Spectrum of Activity and Mechanisms

Pyrazole-containing compounds have been shown to be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal species. [17][18]The mechanisms of antimicrobial action are diverse and can include:

-

Enzyme Inhibition: Some pyrazole derivatives may inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. [18]* Disruption of Cell Integrity: The compounds may interfere with the synthesis of the bacterial cell wall or disrupt the cell membrane.

-

Inhibition of Virulence Factors: Certain pyrazoles have been shown to regulate global transcriptional factors that control virulence and antibiotic resistance. [18]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. [19]

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 17 | MRSA | 4 | [18] |

| Compound 18 | E. coli | <1 | [18] |

| Compound 21c | Multi-drug resistant bacteria | 0.25 | [20] |

| Compound 23h | Multi-drug resistant bacteria | 0.25 | [20] |

| Compound 55 | MRSA | 4 | [18]|

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent. [19][21][22] Principle: A standardized inoculum of a microorganism is exposed to serial twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that prevents visible growth after incubation. [21] Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Create serial twofold dilutions of the compound in a sterile 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a specific turbidity, typically a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

-

Result Interpretation: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth. A microplate reader can also be used to measure absorbance for a more quantitative assessment. [21]

Workflow Visualization: Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for antimicrobial susceptibility testing.

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it provides insights into how the chemical structure of a molecule influences its biological activity. For pyrazole derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets. [23][24][25] Key structural features of the pyrazole scaffold that can be modified to modulate biological activity include:

-

Substituents at N1: The nature of the substituent on the N1 position of the pyrazole ring is often critical. For example, in the case of cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the 1-position was found to be optimal for binding affinity. [23][24]* Substituents at C3: The group at the C3 position can significantly impact activity. For COX-2 inhibitors, a carboxamido group or similar functionalities are often present. [23]* Substituents at C4: Modifications at the C4 position can influence the molecule's conformation and interaction with the target protein.

-

Substituents at C5: A para-substituted phenyl ring at the C5 position is a common feature in many biologically active pyrazoles, including COX-2 inhibitors and cannabinoid receptor antagonists. [23]The nature of the para-substituent can fine-tune the activity.

General SAR Visualization

The following diagram illustrates the key positions on the pyrazole ring where substitutions can be made to modulate biological activity.

Sources

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. srrjournals.com [srrjournals.com]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. ro.uow.edu.au [ro.uow.edu.au]

- 13. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. eurekaselect.com [eurekaselect.com]

- 16. mdpi.com [mdpi.com]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. ovid.com [ovid.com]

- 23. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]